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Compound of Interest

Compound Name: Isodecyl salicylate

Cat. No.: B1623817

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for isodecyl
salicylate, a branched-chain ester of salicylic acid. Isodecyl salicylate (C17H2603) is utilized
in various cosmetic and pharmaceutical applications.[1][2] A thorough understanding of its
spectroscopic characteristics is crucial for quality control, structural elucidation, and formulation
development. This document outlines the interpretation of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

Isodecyl salicylate is the ester formed from salicylic acid and isodecyl alcohol (8-methyl-1-
nonanol). Its chemical structure dictates its spectroscopic behavior.

o |[UPAC Name: 8-methylnonyl 2-hydroxybenzoate[3]
e Molecular Formula: C17H2603][3]
» Molecular Weight: 278.39 g/mol [4]

« SMILES: CC(C)CCCCCCCOC(=0)C1=CC=CC=C10[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the predicted *H and 3C NMR chemical shifts for
isodecyl salicylate in a standard solvent like CDCls, based on data from analogous salicylate
esters.[5][6]

'H NMR Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Isodecyl Salicylate

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~10.8 Singlet 1H Ar-OH
~7.8 Doublet of doublets 1H Ar-H (Position 6)
~7.4 Triplet of doublets 1H Ar-H (Position 4)
~6.9 Doublet 1H Ar-H (Position 3)
~6.8 Triplet 1H Ar-H (Position 5)
~4.3 Triplet 2H -O-CHza-
~1.8 Multiplet 1H -CH(CHs)2
~1.6 Multiplet 2H -O-CH2-CH:-
~1.3-15 Multiplet 10H -(CH2)s-
~0.9 Doublet 6H -CH(CH3)2

The aromatic protons of the salicylate moiety typically appear in the range of 6.8 to 7.8 ppm.[5]
The phenolic hydroxyl proton is highly deshielded and appears as a singlet at a high chemical
shift. The protons of the isodecyl chain will exhibit characteristic multiplets, with the protons
alpha to the ester oxygen appearing furthest downfield.

3C NMR Spectroscopy

Table 2: Predicted 13C NMR Spectroscopic Data for Isodecyl Salicylate
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Chemical Shift (6, ppm) Assignment
~170 C=0

~161 C-OH (Aromatic)
~136 Ar-CH (Position 4)
~130 Ar-CH (Position 6)
~119 Ar-CH (Position 5)
~117 Ar-CH (Position 3)
~112 Ar-C (Position 1)
~65 -O-CHa-

~39 -CH(CHs)2
~30-37 -(CH2)s-

~28 -CH2-CH2-CH(CHs)2
~22 -CH(CHs3)2

In the 13C NMR spectrum, the carbonyl carbon of the ester is the most deshielded. The
aromatic carbons appear in the typical range of 110-160 ppm.[6][7] The carbons of the isodecyl
chain will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for Isodecyl Salicylate
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Wavenumber (cm~?) Intensity Assignment

~3200 Broad, Strong O-H stretch (phenolic)
~2950-2850 Strong C-H stretch (aliphatic)
~1680 Strong C=0 stretch (ester)
~1610, 1485 Medium C=C stretch (aromatic)
~1250 Strong C-O stretch (ester)

The IR spectrum of isodecyl salicylate is expected to be dominated by a broad O-H stretching
band for the phenolic hydroxyl group and a strong C=0 stretching band for the ester carbonyl.
The presence of the long alkyl chain will be confirmed by strong C-H stretching absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for Isodecyl Salicylate

mlz Interpretation

278 [M]* (Molecular ion)

138 [C7HeO3]* (Salicylic acid fragment)

121 [C7H502]* (Fragment from loss of OH from
salicylic acid)

141 [C10H21]* (Isodecyl fragment)

In the mass spectrum of isodecyl salicylate, the molecular ion peak is expected at an m/z of
278. A prominent peak at m/z 138, corresponding to the salicylic acid moiety, is anticipated due
to the cleavage of the ester bond.

Experimental Protocols
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The following are general protocols for obtaining the spectroscopic data for isodecyl

salicylate.

Synthesis of Isodecyl Salicylate

Isodecyl salicylate can be synthesized via Fischer esterification of salicylic acid with isodecyl
alcohol.[8][9]

Combine salicylic acid (1 equivalent) and isodecyl alcohol (1.5 equivalents) in a round-
bottom flask.

Add a catalytic amount of a strong acid (e.g., sulfuric acid).
Heat the mixture under reflux for several hours.

After cooling, dilute the mixture with an organic solvent and wash with a saturated sodium
bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

Purify the product by column chromatography or distillation.

NMR Spectroscopy

Dissolve approximately 10-20 mg of purified isodecyl salicylate in about 0.6 mL of
deuterated chloroform (CDCls).

Transfer the solution to a 5 mm NMR tube.
Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz).

Process the data, including Fourier transformation, phase correction, and baseline
correction.

IR Spectroscopy

Place a drop of neat isodecyl salicylate liquid between two potassium bromide (KBr) or
sodium chloride (NaCl) plates.
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 Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

e Record the spectrum over the range of 4000-400 cm~1.

Mass Spectrometry

» Dissolve a small amount of isodecyl salicylate in a suitable volatile solvent (e.g., methanol

or acetonitrile).

 Introduce the sample into the mass spectrometer via a suitable ionization method, such as

Electron lonization (El) or Electrospray lonization (ESI).

¢ Acquire the mass spectrum over an appropriate m/z range.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the

relationship between the structure and the expected data.
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Spectroscopic Analysis
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Caption: Workflow for the synthesis and spectroscopic analysis of isodecyl salicylate.
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Isodecyl Salicylate Structure
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Caption: Relationship between the chemical structure of isodecyl salicylate and its expected
spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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